![molecular formula C11H14ClNO3S B13168459 (1S)-2-chloro-1-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]ethanol](/img/structure/B13168459.png)
(1S)-2-chloro-1-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-2-Chloro-1-(1-methanesulfonyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol is an organic compound that features a chloroethanol group attached to a methanesulfonyl-substituted indoline ring. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Chloro-1-(1-methanesulfonyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol typically involves multiple steps:
Formation of the Indoline Ring: Starting from an appropriate aniline derivative, the indoline ring can be formed through cyclization reactions.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation reactions using reagents like methanesulfonyl chloride.
Chlorination and Hydroxylation: The chloroethanol moiety can be introduced through chlorination followed by hydroxylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydroxyl group or hydrogen.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like NH3 (Ammonia) or RSH (Thiols).
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohols or hydrocarbons.
Substitution: Amines or thioethers.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity Studies: Investigated for potential biological activities such as enzyme inhibition or receptor binding.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Chemical Manufacturing: Used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (1S)-2-Chloro-1-(1-methanesulfonyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S)-2-Chloro-1-(1-methanesulfonyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol: can be compared with other chloroethanol or methanesulfonyl-substituted indoline derivatives.
Uniqueness
Structural Features: The combination of a chloroethanol group and a methanesulfonyl-substituted indoline ring may confer unique chemical and biological properties.
Biological Activity: Differences in biological activity compared to similar compounds could highlight its potential as a lead compound in drug development.
Propriétés
Formule moléculaire |
C11H14ClNO3S |
|---|---|
Poids moléculaire |
275.75 g/mol |
Nom IUPAC |
(1S)-2-chloro-1-(1-methylsulfonyl-2,3-dihydroindol-5-yl)ethanol |
InChI |
InChI=1S/C11H14ClNO3S/c1-17(15,16)13-5-4-8-6-9(11(14)7-12)2-3-10(8)13/h2-3,6,11,14H,4-5,7H2,1H3/t11-/m1/s1 |
Clé InChI |
REIBOYNMSSUGQA-LLVKDONJSA-N |
SMILES isomérique |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)[C@@H](CCl)O |
SMILES canonique |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea](/img/structure/B13168386.png)
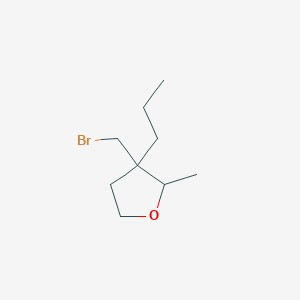
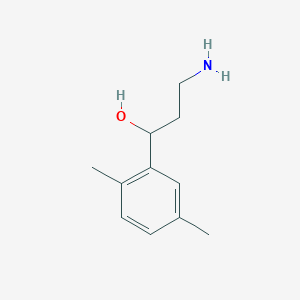
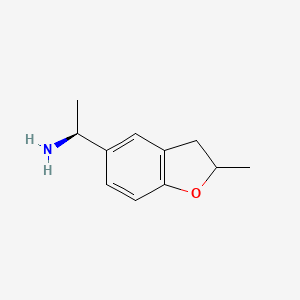
![1-Butyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13168410.png)

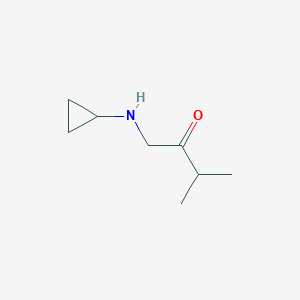
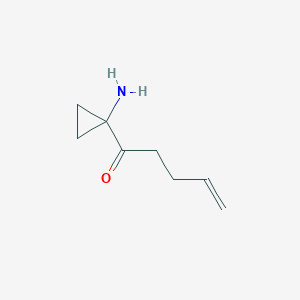

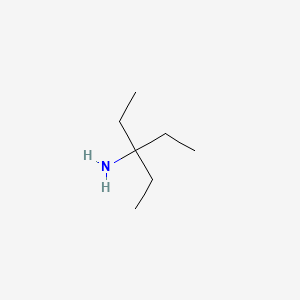
![Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13168452.png)



